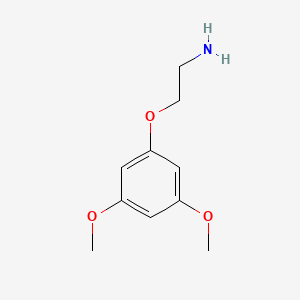

2-(3,5-Dimethoxyphenoxy)ethanamine

Description

2-(3,5-Dimethoxyphenoxy)ethanamine (CAS 1314962-62-3) is a substituted phenethylamine derivative characterized by a phenoxy backbone with methoxy groups at the 3 and 5 positions of the aromatic ring and an ethanamine side chain. The absence of an N-benzyl substitution (as seen in NBOMe compounds) and the presence of a phenoxy group distinguish it from more potent hallucinogens, implying differences in receptor binding affinity and metabolic stability .

Properties

CAS No. |

65006-86-2 |

|---|---|

Molecular Formula |

C10H15NO3 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-(3,5-dimethoxyphenoxy)ethanamine |

InChI |

InChI=1S/C10H15NO3/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7H,3-4,11H2,1-2H3 |

InChI Key |

RYMVEKOKZTZGFN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)OCCN)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Phenethylamines

- Escaline (2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine): Structure: Ethoxy group at the 4-position and methoxy groups at 3,5 positions. Molecular Formula: C12H19NO3 (MW: 225.29) . Key Difference: Replacement of the phenoxy group in the target compound with an ethoxy group increases lipophilicity (logP) and may enhance blood-brain barrier penetration .

- 2C-H (2-(2,5-Dimethoxyphenyl)ethanamine): Structure: Methoxy groups at 2 and 5 positions. Molecular Formula: C10H15NO2 (MW: 181.23).

NBOMe Derivatives (25I-NBOMe, 25B-NBOMe)

- Structure : N-(2-methoxybenzyl) substitution on the ethanamine side chain.

- Example : 25I-NBOMe (MW: 413.27) has a 4-iodo substitution, enhancing receptor binding potency .

- Key Difference: The N-benzyl group in NBOMe compounds drastically increases 5-HT2A agonist activity (EC50 < 1 nM) compared to non-N-substituted phenethylamines like 2-(3,5-Dimethoxyphenoxy)ethanamine, which likely has weaker affinity due to the lack of this moiety .

Physicochemical Properties

A comparative analysis of molecular descriptors from quantum modeling studies (Table 1) highlights differences in electronic properties:

| Compound | Dipole Moment (D) | HOMO Energy (eV) | LUMO Energy (eV) | Electrophilicity Index |

|---|---|---|---|---|

| 2C-B (2C series) | 4.2 | -6.5 | -1.8 | 2.1 |

| 25B-NBOMe | 5.1 | -5.9 | -2.3 | 3.5 |

| 2-(3,5-Dimethoxyphenoxy)ethanamine* | ~4.8 (estimated) | ~-6.2 (estimated) | ~-2.0 (estimated) | ~2.8 (estimated) |

*Estimated based on structural similarity to 2C-H and Escaline .

The phenoxy group in the target compound may increase electron-withdrawing effects compared to ethoxy or methoxy substituents, influencing its chemical hardness and reactivity .

Pharmacological and Toxicological Profiles

- Receptor Affinity: NBOMe compounds exhibit nanomolar affinity for 5-HT2A receptors, leading to hallucinogenic effects at doses as low as 50–200 µg . 2C-x compounds (e.g., 2C-B) require higher doses (10–20 mg) due to lower potency, suggesting that 2-(3,5-Dimethoxyphenoxy)ethanamine may fall within this range .

- Toxicity: NBOMe derivatives are associated with severe adverse effects (seizures, hyperthermia, fatalities) due to their high potency . Limited data exist for the target compound, but its structural divergence from NBOMe series implies a safer profile, akin to 2C-x compounds, which have fewer reported fatalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.